![molecular formula C36H42Cl3NO9 B12671039 Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] CAS No. 93858-73-2](/img/structure/B12671039.png)
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] is a complex organic compound with the molecular formula C36H42Cl3NO9 and a molecular weight of 739.10 g/mol. This compound is characterized by its three 4-chloro-2-methylphenoxy groups attached to a nitrilotriethane backbone. It is primarily used in specialized chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves multiple steps:
Formation of 4-chloro-2-methylphenoxypropionic acid: This is achieved by reacting 4-chloro-2-methylphenol with propionic anhydride in the presence of a catalyst.
Esterification: The resulting acid is then esterified with nitrilotriethanol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity level, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Nitrilotriethane-2,1-diyl tris[2-(4-bromo-2-methylphenoxy)propionate]
- Nitrilotriethane-2,1-diyl tris[2-(4-fluoro-2-methylphenoxy)propionate]
- Nitrilotriethane-2,1-diyl tris[2-(4-iodo-2-methylphenoxy)propionate]
Uniqueness
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] is unique due to the presence of chloro groups, which impart specific reactivity and properties. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative exhibits distinct chemical behavior, making it suitable for particular applications in synthesis and research.
Properties
CAS No. |
93858-73-2 |
|---|---|
Molecular Formula |
C36H42Cl3NO9 |
Molecular Weight |
739.1 g/mol |
IUPAC Name |
2-[bis[2-[2-(4-chloro-2-methylphenoxy)propanoyloxy]ethyl]amino]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C36H42Cl3NO9/c1-22-19-28(37)7-10-31(22)47-25(4)34(41)44-16-13-40(14-17-45-35(42)26(5)48-32-11-8-29(38)20-23(32)2)15-18-46-36(43)27(6)49-33-12-9-30(39)21-24(33)3/h7-12,19-21,25-27H,13-18H2,1-6H3 |
InChI Key |
IXCVLLLMUNBPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCN(CCOC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)CCOC(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


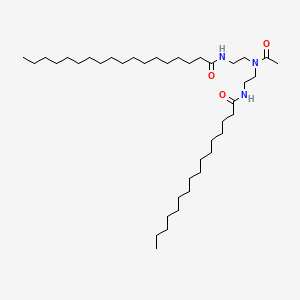
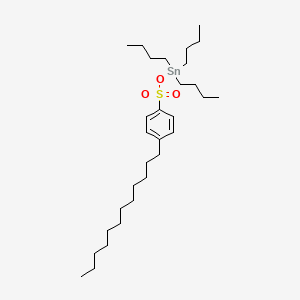
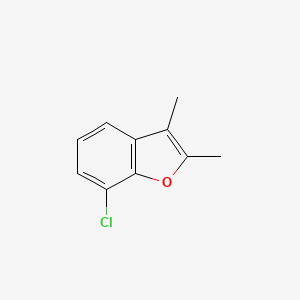

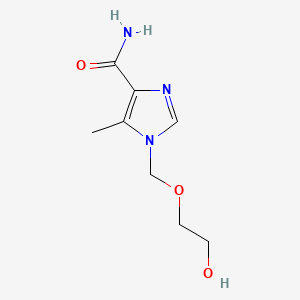
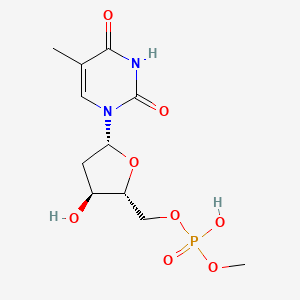
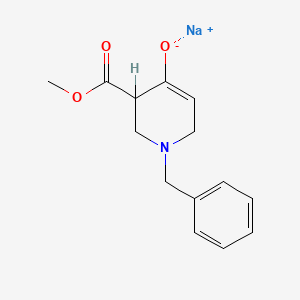
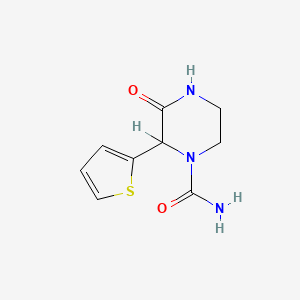
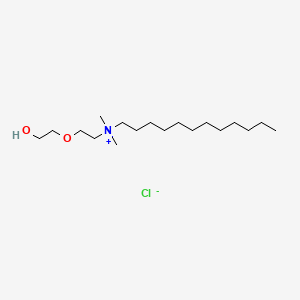


![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

